molecular formula C10H18O3 B14395574 4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol CAS No. 89822-04-8

4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol

Cat. No.: B14395574
CAS No.: 89822-04-8
M. Wt: 186.25 g/mol
InChI Key: NMYWRSLDBHPLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxyprop-1-en-2-yl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexane derivative followed by hydroxylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate biochemical pathways. The compound’s hydroxyl groups play a crucial role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-: Shares a similar hydroxyprop-1-en-2-yl group but differs in the aromatic ring structure.

    Coniferyl alcohol: Contains a similar hydroxyprop-1-en-2-yl group but with a different overall structure.

Uniqueness

4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol is unique due to its specific cyclohexane ring structure combined with multiple hydroxyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

89822-04-8

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-(3-hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol

InChI

InChI=1S/C10H18O3/c1-7(6-11)8-3-4-10(2,13)9(12)5-8/h8-9,11-13H,1,3-6H2,2H3

InChI Key

NMYWRSLDBHPLDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1O)C(=C)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.